molecular formula C10H12N2O2 B112700 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile CAS No. 50546-80-0

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile

Cat. No.: B112700
CAS No.: 50546-80-0
M. Wt: 192.21 g/mol
InChI Key: TVRCHSIHBKEBHQ-UHFFFAOYSA-N
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Description

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group and two methoxy groups attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with a suitable nitrile source. One common method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonium chloride and potassium cyanide in an aqueous medium to form the corresponding aminonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenylacetonitriles.

Scientific Research Applications

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzaldehyde
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-4,5-dimethoxyacetophenone

Uniqueness

2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(2-amino-4,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCHSIHBKEBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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